![molecular formula C13H10FNO3 B1443505 2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid CAS No. 1411564-29-8](/img/structure/B1443505.png)
2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid
Übersicht
Beschreibung
“2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1411564-29-8 . It has a molecular weight of 247.23 . This compound is a derivative of pyridine , which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, CsSO4F may be used to fluorinate pyridine directly, but the reaction is very sensitive to the solvents employed . When solvents such as pentane and diethyl ether were used, 2-fluoropyridine was the major product, but use of nucleophilic solvents, such as methanol gave 2-methoxypyridine .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10FNO3/c14-11-6-2-1-4-9(11)8-18-12-10(13(16)17)5-3-7-15-12/h1-7H,8H2,(H,16,17) . This code provides a specific string of characters that represents the molecular structure of the compound .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Photovoltaic Materials Enhancement
A novel class of alcohol-soluble conjugated polymers incorporating pyridine into fluorene scaffolds has been developed for cathode interfacial layers in polymer solar cells. These polymers demonstrate improved power conversion efficiency due to their ability to reduce cathode work functions and n-dope fullerene acceptors, showcasing the potential of pyridine derivatives in enhancing photovoltaic materials (Chen et al., 2017).
Antimicrobial Activities
Studies on pyridine derivatives, including those related to 2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid, have indicated significant antimicrobial activities against various bacteria and fungi. These compounds' structure-activity relationships provide insights into designing new antimicrobial agents with enhanced efficacy (Tamer et al., 2018).
Corrosion Inhibition
Pyridine derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies reveal the compounds' effectiveness in protecting steel surfaces, indicating the application of pyridine derivatives in industrial corrosion protection processes (Chaitra et al., 2016).
Fluorescent Materials Development
The synthesis of benzofuro[2,3-c]pyridine skeletons via Pd(II)-catalyzed cascade reactions involving 2-(cyanomethoxy)chalcones and arylboronic acids has led to the creation of new emissive fluorophores. These compounds, related to the core structure of 2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid, highlight the potential for developing novel fluorescent materials for various applications (Xiong et al., 2019).
Drug Synthesis and Characterization
2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid derivatives have been explored as intermediates in drug synthesis, demonstrating the role of pyridine derivatives in the pharmaceutical industry. These compounds are crucial for developing new medications, including anticoagulants such as apixaban (Wang et al., 2017).
Environmental and Biological Applications
The biotransformation of fluorophenyl pyridine carboxylic acids by Cunninghamella elegans has been studied to understand the metabolic fate of these compounds in environmental and biological contexts. These findings are essential for assessing the environmental impact and safety of new drugs containing the fluorophenyl pyridyl moiety (Palmer-Brown et al., 2017).
Safety And Hazards
The compound is classified as a GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)methoxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-6-2-1-4-9(11)8-18-12-10(13(16)17)5-3-7-15-12/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLQGTOTPYXTMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)

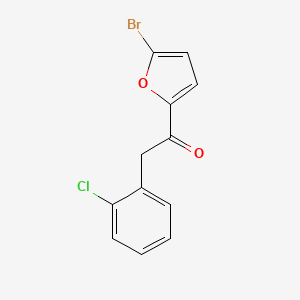
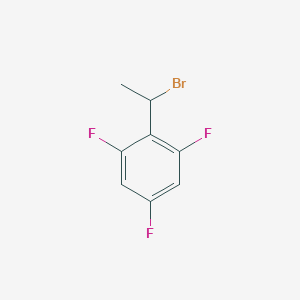
![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)

![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)
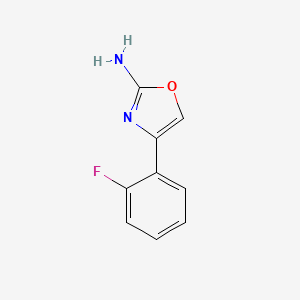
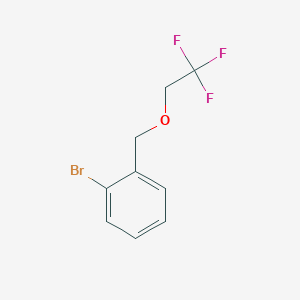
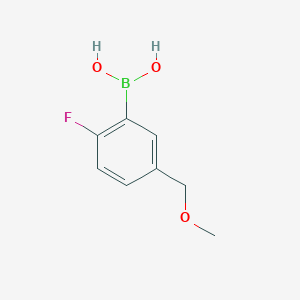
![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)
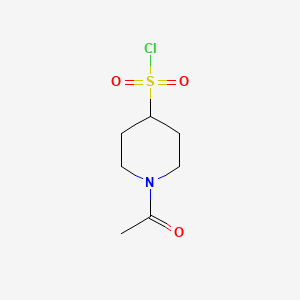
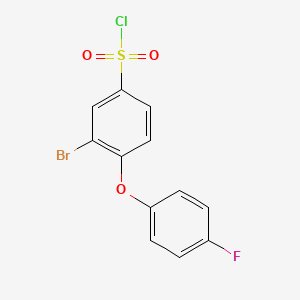
![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)